4-Chloro-3-nitrobenzenecarbaldehyde oxime
Description
4-Chloro-3-nitrobenzenecarbaldehyde oxime (CAS: 66399-01-7) is a nitroaromatic oxime derivative characterized by a benzene ring substituted with a chlorine atom at position 4, a nitro group at position 3, and an oxime functional group (-CH=N-OH) at the aldehyde position. This compound is industrially available in 99% purity and is typically packaged in 25 kg cardboard drums for research and production applications . Its structural complexity and electron-withdrawing substituents (Cl, NO₂) make it a candidate for diverse chemical reactions, including nucleophilic substitutions and coordination chemistry.
Properties
IUPAC Name |
(NE)-N-[(4-chloro-3-nitrophenyl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O3/c8-6-2-1-5(4-9-11)3-7(6)10(12)13/h1-4,11H/b9-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIQTTDQIOTCLD-RUDMXATFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=NO)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/O)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90430670 | |
| Record name | N-[(E)-(4-Chloro-3-nitrophenyl)methylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90430670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66399-01-7 | |
| Record name | N-[(E)-(4-Chloro-3-nitrophenyl)methylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90430670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLORO-3-NITROBENZALDEHYDE OXIME | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Classical Oxime Formation via Reaction with Hydroxylamine
The most common and established method for preparing this compound is the condensation of 4-chloro-3-nitrobenzaldehyde with hydroxylamine or ammonium acetate in an acidic medium, typically acetic acid. This reaction proceeds through nucleophilic attack of hydroxylamine on the aldehyde carbonyl carbon, followed by elimination of water to form the oxime.
- Starting material: 4-chloro-3-nitrobenzaldehyde
- Reagent: Ammonium acetate or hydroxylamine hydrochloride
- Solvent: Acetic acid
- Temperature: Heating under reflux (~760 Torr pressure)
- Reaction time: Approximately 2 hours
- Yield: Moderate to good, around 56% reported in literature
Reference synthesis example:
Agafonov et al. (1991) reported the synthesis of this compound by reacting 4-chloro-3-nitrobenzaldehyde with ammonium acetate in acetic acid under reflux conditions for 2 hours, achieving a yield of about 56%.
| Parameter | Description |
|---|---|
| Starting material | 4-chloro-3-nitrobenzaldehyde |
| Reagent | Ammonium acetate |
| Solvent | Acetic acid |
| Temperature | Reflux (~760 Torr) |
| Duration | 2 hours |
| Yield | 56% |
Alternative Synthetic Routes
While the classical oxime formation is the primary route, alternative methods involving different reagents or conditions have been explored, though less commonly reported specifically for this compound.
Use of hydroxylamine salts: Hydroxylamine hydrochloride can be employed in the presence of a base (e.g., sodium acetate) to generate free hydroxylamine in situ, which then reacts with the aldehyde. This method may offer better control over reaction conditions and purity.
Solvent variations: Besides acetic acid, solvents such as ethanol or aqueous mixtures can be used to modulate reaction rates and solubility of reactants.
Catalytic systems: Recent research in related oxime syntheses has investigated catalytic oxidative cycloaddition reactions using hypervalent iodine(III) reagents for intramolecular cyclization of aldoximes, which might be adapted for derivatives like this compound in advanced synthetic schemes.
Research Findings and Reaction Optimization
A detailed study on aldoxime synthesis and cycloaddition reactions reveals that the formation of oximes can be efficiently catalyzed or facilitated under optimized conditions. For example, hypervalent iodine(III) species have been shown to catalyze intramolecular oxidative cycloaddition of aldoximes, leading to high yields (up to 94%) of fused heterocyclic products. Although this method is more relevant for complex derivatives, it highlights the potential for catalytic improvements in oxime preparation.
Comparative Data Table of Preparation Methods
Notes on Purification and Characterization
- The crude oxime product typically requires purification by recrystallization or chromatography to achieve high purity.
- Characterization is performed using NMR spectroscopy, mass spectrometry, and melting point analysis to confirm structure and purity.
- The presence of electron-withdrawing groups (chloro, nitro) on the benzaldehyde influences the reaction rate and stability of the oxime.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-nitrobenzenecarbaldehyde oxime undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base or catalyst.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 4-Chloro-3-aminobenzenecarbaldehyde oxime.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-Chloro-3-nitrobenzoic acid oxime.
Scientific Research Applications
Synthetic Chemistry Applications
4-Chloro-3-nitrobenzenecarbaldehyde oxime serves as a versatile precursor for the synthesis of various chemical entities. Its unique structure, featuring both chloro and nitro groups, allows for diverse reactivity patterns:
- Synthesis of Pharmaceuticals : The compound can be modified to create intermediates for drug synthesis. For instance, its nitro group can undergo reduction to form amines, which are crucial in pharmaceutical chemistry.
- Material Science : It is utilized in developing new materials with specific properties, such as polymers or complex organic molecules that find applications in coatings or electronics.
Comparative Table of Similar Compounds
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 4-Chloro-3-nitrobenzaldehyde | Contains chloro and nitro groups | Precursor to various pharmaceuticals |
| 2-Nitrobenzaldehyde | Contains nitro group only | Different reactivity profile |
| Benzaldehyde oxime | Simple aldehyde with an oxime group | No halogen substitution; simpler structure |
| 4-Nitrophenylhydrazine | Contains hydrazine instead of oxime | Potential for hydrazone formation |
| 3-Nitrophenylacetone | Contains ketone instead of aldehyde | Different carbonyl functionality affecting reactivity |
Biomedical Research Applications
In biomedical contexts, this compound is being investigated for its interactions with biological molecules:
- Cellular Interaction Studies : Research indicates that the nitro group may interact with cellular targets, potentially leading to oxidative stress or other cellular responses. Understanding these interactions is crucial for evaluating the compound's safety and efficacy in therapeutic applications.
- Forensic Science : The compound's properties make it suitable for use in forensic analysis, where it can help identify specific biological markers or chemical residues.
Analytical Chemistry Applications
This compound has potential applications in analytical methods:
- Chromatography : It can be used as a standard or reagent in chromatographic techniques to separate and analyze complex mixtures.
- Spectroscopic Techniques : The compound's distinct functional groups allow it to be utilized in various spectroscopic analyses, aiding in the identification of unknown substances.
Case Study 1: Synthesis of Novel Antimicrobial Agents
A study explored the synthesis of antimicrobial agents derived from this compound. The researchers modified the compound through a series of reactions involving reduction and acylation, ultimately yielding compounds that exhibited significant antibacterial activity against common pathogens. This highlights the compound's utility as a building block in drug development.
Case Study 2: Environmental Monitoring
Another study focused on using this compound as a marker for environmental pollutants. The compound was analyzed in water samples to assess contamination levels from industrial processes. Its stability and detectability made it an effective indicator for monitoring environmental health.
Mechanism of Action
The mechanism of action of 4-Chloro-3-nitrobenzenecarbaldehyde oxime involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde Oxime (CAS 477851-86-8)
- Structure : Similar benzene core but includes a (4-chlorophenyl)sulfanyl group at position 3.
- Applications in catalysis or polymer chemistry are hypothesized due to sulfur’s electron-donating effects .
4-(tert-Butylsulfanyl)-3-nitrobenzenecarbaldehyde Oxime (CAS 477858-98-3)
- Structure : Features a tert-butylsulfanyl group at position 4.
- This modification may improve stability in hydrophobic environments .
Heterocyclic and Aliphatic Oximes
(3Z)-5-Chloro-3-(Hydroxyimino)indolin-2-one (OXIME)
- Structure: Indolinone backbone with a hydroxyimino group and chlorine substituent.
- Pharmacological Activity: Demonstrated efficacy in mitigating organophosphate (OP) poisoning by reactivating cholinesterase enzymes and reducing hepatic damage in malathion-exposed rats. Unlike 4-Chloro-3-nitrobenzenecarbaldehyde oxime, OXIME’s indole ring enhances bioavailability and CNS penetration .
4-Methylpentan-2-one Oxime (CAS 105-44-2)
- Structure : Aliphatic oxime lacking aromatic rings.
- Toxicity: Classified as Acute Tox. 4 (H302) and irritant (H315, H319), indicating higher acute toxicity compared to nitroaromatic oximes. Used in antifouling paints, its non-aromatic structure limits conjugation and redox activity .
Pharmacological and Toxicological Comparisons
Physicochemical and Structural Data
Biological Activity
4-Chloro-3-nitrobenzenecarbaldehyde oxime (CAS No. 66399-01-7) is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in drug development, supported by research findings and case studies.
The synthesis of this compound typically involves the reaction of 4-chloro-3-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction occurs at temperatures between 50-70°C in an aqueous or alcoholic medium, followed by purification through recrystallization.
Chemical Structure:
- IUPAC Name: (NE)-N-[(4-chloro-3-nitrophenyl)methylidene]hydroxylamine
- Molecular Formula: C7H5ClN2O3
- InChI Key: ONIQTTDQIOTCLD-RUDMXATFSA-N
This compound exhibits its biological effects primarily through the inhibition of specific enzymes and proteins involved in cellular processes. It has shown potential in:
- Cancer Treatment: Inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.
- Autoimmune Diseases: Modulation of immune responses, potentially beneficial in conditions like rheumatoid arthritis and lupus.
Anticancer Activity
Research indicates that this compound demonstrates significant cytotoxicity against several cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
In vitro studies have shown that this compound can induce apoptosis by activating caspase pathways and disrupting mitochondrial function.
Table 1: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| A549 | 20 | Mitochondrial disruption |
| HeLa | 18 | Caspase activation |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for antimicrobial effects. Studies have shown activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against breast cancer cells. The results indicated a dose-dependent reduction in cell viability, highlighting its potential as a chemotherapeutic agent.
Case Study 2: Autoimmune Disease Modulation
Another research effort focused on the compound's ability to modulate immune responses in animal models of autoimmune diseases. The findings suggested that treatment with this compound led to reduced inflammation and improved clinical scores in models of rheumatoid arthritis.
Comparison with Similar Compounds
This compound can be compared with other nitro-substituted aromatic compounds, which often exhibit similar biological activities but may differ significantly in potency and specificity.
Table 2: Comparison with Similar Compounds
| Compound | IC50 (µM) | Biological Activity |
|---|---|---|
| This compound | 15 | Anticancer |
| 4-Chloro-3-nitrobenzaldehyde | 25 | Antimicrobial |
| 4-Chloro-3-nitrobenzoic acid | 30 | Anti-inflammatory |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-chloro-3-nitrobenzenecarbaldehyde oxime, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via condensation of the parent aldehyde with hydroxylamine hydrochloride under alkaline conditions (e.g., NaOH or KOH). Critical parameters include temperature control (20–25°C), solvent choice (ethanol or aqueous medium), and stoichiometric ratios to minimize side reactions like over-oxidation . For derivatives, anhydrous dichloromethane and triethylamine are used to facilitate oxime functionalization, as demonstrated in analogous chromene-carbaldehyde oxime syntheses .
- Data Insight : Yield optimization requires monitoring reaction progress via TLC or HPLC, with typical yields ranging from 60–75% after recrystallization .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.48 ppm for oxime protons, δ 162.37 ppm for carbonyl carbons) confirm regiochemistry and functional group integrity .
- HRMS : High-resolution mass spectrometry (e.g., observed [M+H]⁺ at m/z 409.1271 vs. theoretical 409.1274) validates molecular weight .
- PXRD : For crystalline derivatives, powder X-ray diffraction distinguishes polymorphic forms .
Q. What stability considerations are critical for handling and storing this compound?
- Methodology : Stability tests under varying pH, temperature, and light exposure are essential. For example, oximes are prone to hydrolysis in acidic conditions, regenerating the parent aldehyde. Storage in amber vials at –20°C under inert gas (N₂/Ar) is recommended .
- Data Contradiction : While oximes are generally stable, studies on analogous compounds (e.g., 3-chlorobenzaldehyde oxime) indicate oxidative stress at high concentrations, necessitating antioxidant additives in biological assays .
Advanced Research Questions
Q. How does this compound interact with acetylcholinesterase (AChE), and what mechanistic insights exist?
- Methodology :
- In vitro Reactivation Assays : Measure AChE activity post-exposure to organophosphates, using Ellman’s method to quantify thiocholine production. The oxime’s nucleophilic nitroxide group displaces phosphorylated serine residues .
- Blood-Brain Barrier (BBB) Penetration : Computational models (e.g., PAMPA-BBB) or in vivo studies assess CNS accessibility, leveraging the compound’s logP (~1.8) and molecular weight (~220 g/mol) .
Q. What computational strategies elucidate reaction intermediates in oxime-mediated transformations?
- Methodology :
- DFT Calculations : Model intramolecular oxime transfer reactions, focusing on transition states (e.g., water expulsion steps) with software like Gaussian or ORCA. For example, acetone oxime systems reveal activation barriers (~25 kcal/mol) that explain intermediate stability .
- MD Simulations : Analyze hydrogen-bonding networks in supramolecular assemblies, which influence reaction energy profiles .
Q. How can structural modifications enhance the compound’s bioactivity while mitigating toxicity?
- Methodology :
- SAR Studies : Introduce electron-withdrawing groups (e.g., –NO₂) to boost electrophilicity for AChE reactivation. Conversely, –OCH₃ substituents reduce cytotoxicity in cell viability assays (e.g., IC₅₀ shifts from 50 µM to >200 µM) .
- Toxicogenomics : RNA-seq profiling identifies oxidative stress pathways (e.g., NRF2/KEAP1) activated at high doses, guiding safer derivative design .
Q. What role does the compound play in material science applications, such as polymer or sensor development?
- Methodology :
- Coordination Chemistry : Chelate transition metals (e.g., Cu²⁺) to form MOFs or catalysts, characterized by UV-vis and EPR spectroscopy .
- Fluorescent Probes : Conjugation with chromophores (e.g., coumarin) enables pH-sensitive emission shifts (λₑₘ = 450–550 nm) for biosensing .
Q. Are Beckmann rearrangement or other oxime-specific reactions feasible for derivatization?
- Methodology :
- Beckmann Rearrangement : Treat with H₂SO₄ or PCl₅ to convert oximes to amides. Monitor via IR spectroscopy for C=O stretch at ~1680 cm⁻¹ .
- Photocatalytic Reactions : Visible-light-mediated C–H functionalization (e.g., with Ru(bpy)₃²⁺) generates heterocyclic derivatives .
Data Contradictions and Recommendations
- Synthesis Yields : While reports 74% yield for a similar oxime derivative, notes lower yields (~50%) for simpler oximes, suggesting substrate-specific optimization .
- Toxicity Thresholds : Dose-dependent effects (e.g., AChE reactivation vs. oxidative stress) highlight the need for precise concentration controls in biological studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
